molecular formula C12H11NO2 B13084685 2-(Isoquinolin-8-yl)propanoic acid

2-(Isoquinolin-8-yl)propanoic acid

Cat. No.: B13084685
M. Wt: 201.22 g/mol
InChI Key: QHGWWGIFIBHDDA-UHFFFAOYSA-N
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Description

2-(Isoquinolin-8-yl)propanoic acid is a chemical compound with the molecular formula C12H11NO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoquinolin-8-yl)propanoic acid typically involves the reaction of isoquinoline derivatives with propanoic acid derivatives. One common method includes the reaction of methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate with sodium hydroxide and hydrazine hydrate in ethanol, yielding 3-[2-oxoquinolin-1(2H)-yl]propanoic acid . This reaction proceeds under mild conditions and provides high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(Isoquinolin-8-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the isoquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various isoquinoline derivatives .

Scientific Research Applications

2-(Isoquinolin-8-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-8-yl)propanoic acid involves its interaction with specific molecular targets. For example, certain derivatives of this compound have been shown to inhibit EGFR by binding to its active site, thereby blocking its activity . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Isoquinolin-8-yl)propanoic acid is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its derivatives have shown potent biological activities, making it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-isoquinolin-8-ylpropanoic acid

InChI

InChI=1S/C12H11NO2/c1-8(12(14)15)10-4-2-3-9-5-6-13-7-11(9)10/h2-8H,1H3,(H,14,15)

InChI Key

QHGWWGIFIBHDDA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=C1C=NC=C2)C(=O)O

Origin of Product

United States

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